Dibismuth trioxide

Catalog No.
S521423
CAS No.
1304-76-3
M.F
Bi2O3
M. Wt
465.959 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibismuth trioxide

CAS Number

1304-76-3

Product Name

Dibismuth trioxide

IUPAC Name

dibismuth;oxygen(2-)

Molecular Formula

Bi2O3

Molecular Weight

465.959 g/mol

InChI

InChI=1S/2Bi.3O/q2*+3;3*-2

InChI Key

TYIXMATWDRGMPF-UHFFFAOYSA-N

SMILES

O=[Bi]O[Bi]=O

Solubility

Soluble in DMSO

Synonyms

Bismuth oxide; Bismuthous oxide; Bismuth trioxide; Bismuth sesquioxide; Bismutum-oxydatum;

Canonical SMILES

[O-2].[O-2].[O-2].[Bi+3].[Bi+3]

Description

The exact mass of the compound Bismuth(III) oxide is 465.9455 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Bismuth - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Photocatalysis

Bismuth(III) oxide is a semiconductor with a wide band gap, making it a promising photocatalyst for various applications. When exposed to light, it can generate electron-hole pairs that drive chemical reactions. Researchers are exploring its potential for:

  • Water purification: Bi2O3 can degrade organic pollutants and kill bacteria in water under light irradiation .
  • Hydrogen production: By splitting water molecules, Bi2O3 can contribute to the development of clean energy sources .

Solid State Ionic Conductors

Bi2O3 exhibits good ionic conductivity, making it a potential candidate for solid-state electrolytes in fuel cells and other electrochemical devices. Research is ongoing to improve its conductivity and stability for practical applications .

Biomedical Applications

The unique properties of Bi2O3 nanoparticles are being investigated for their potential use in biomedicine. Areas of exploration include:

  • Drug delivery: Bi2O3 nanoparticles can be used as carriers for targeted drug delivery due to their biocompatibility and ability to interact with biomolecules .
  • Antimicrobial properties: Studies suggest that Bi2O3 nanoparticles possess antimicrobial activity against various bacteria, offering potential for combating antibiotic-resistant strains .

Other Research Areas

Bismuth(III) oxide is also being explored for various other scientific applications, including:

  • Gas sensing: Due to its ability to interact with different gases, Bi2O3 shows promise for developing gas sensors .
  • Radiation shielding: The high density of Bi2O3 makes it a potential material for radiation shielding applications .

Dibismuth trioxide, also known as bismuth(III) oxide or bismuth oxide, is a chemical compound with the formula Bi2O3\text{Bi}_2\text{O}_3. It is a yellow to white powder that occurs naturally as the mineral bismite. This compound is notable for its various polymorphs, including the monoclinic alpha phase and several high-temperature phases such as beta, gamma, and delta. The alpha phase is stable at room temperature and has a complex layered structure, while the delta phase exhibits a defective fluorite-type structure that remains stable at room temperature under specific conditions .

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Bismuth/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Acid Reactions: Dibismuth trioxide reacts with strong acids such as sulfuric acid and nitric acid, leading to the formation of soluble bismuth salts. For example:
    4Bi(s)+3O2(g)+12HCl(aq)4BiCl3(aq)+6H2O(l)4\text{Bi}(s)+3\text{O}_2(g)+12\text{HCl}(aq)\rightarrow 4\text{BiCl}_3(aq)+6\text{H}_2\text{O}(l) .
  • Basic Properties: As a basic oxide, dibismuth trioxide can react with acids to form salts and water. It can also react with carbon dioxide in water to generate bismuth subcarbonate .
  • Dibismuth trioxide can be synthesized through several methods:

    • Thermal Decomposition: Heating bismuth hydroxide or bismuth subcarbonate at temperatures around 400 °C leads to the formation of dibismuth trioxide:
      Bi OH 3(s)Bi2O3(s)+3H2O(g)\text{Bi OH }_3(s)\rightarrow \text{Bi}_2\text{O}_3(s)+3\text{H}_2\text{O}(g) .
    • Direct Oxidation: Bismuth metal can be oxidized directly in air or oxygen at elevated temperatures to yield dibismuth trioxide.
    • Precipitation Methods: Dibismuth trioxide can also be obtained by precipitating from solutions containing bismuth salts using bases such as sodium hydroxide or potassium hydroxide .

    Research on dibismuth trioxide interactions includes its reactivity with other metal oxides and its role in catalysis. Studies have shown that it can interact with molybdenum oxide in solid-state reactions, indicating potential applications in selective oxidation processes . Additionally, its interactions with various acids and bases are significant for understanding its behavior in different chemical environments.

    Dibismuth trioxide shares similarities with other metal oxides but has distinct properties:

    CompoundFormulaUnique Features
    Antimony(III) OxideSb2_2O3_3Used in flame retardants; exhibits amphoteric behavior
    Arsenic(III) OxideAs2_2O3_3Known for its toxicity; used in glass manufacturing
    Lead(II) OxidePbOCommonly used in batteries; toxic
    Tin(IV) OxideSnO2_2Used in transparent conductive films

    Dibismuth trioxide stands out due to its relatively low toxicity and unique structural properties among these compounds. Its ability to exist in multiple crystallographic forms further enhances its versatility in applications compared to similar metal oxides .

    Crystallographic Characterization of α-Dibismuth Trioxide (Monoclinic)

    The monoclinic alpha phase of dibismuth trioxide represents the thermodynamically stable form at room temperature, crystallizing in the space group P2₁/c (number 14) [1] [2]. The lattice parameters of the monoclinic structure have been precisely determined through X-ray diffraction analysis as a = 5.849 Å, b = 8.164 Å, c = 7.504 Å, with a monoclinic angle β = 112.88° [3] [2]. The unit cell contains four formula units (Z = 4) and exhibits a unit cell volume of approximately 336 ų.

    The crystal structure of α-dibismuth trioxide features a complex arrangement of bismuth and oxygen atoms, where bismuth cations occupy two distinct crystallographic environments. The first bismuth site, Bi(1), is located at fractional coordinates (0.524, 0.184, 0.366), while the second bismuth site, Bi(2), is positioned at (0.040, 0.041, 0.777) [2]. These bismuth atoms are coordinated by oxygen in distorted polyhedral arrangements.

    The oxygen sublattice in α-dibismuth trioxide consists of three distinct oxygen positions: O(1) at (0.778, 0.298, 0.707), O(2) at (0.235, 0.052, 0.125), and O(3) at (0.270, 0.031, 0.512) [2]. The coordination environment around bismuth atoms is highly asymmetric, with bismuth atoms exhibiting coordination numbers of both five and six [4]. The Bi(1) atom forms bonds with oxygen atoms at distances ranging from 2.12 to 2.58 Å, while Bi(2) demonstrates a similar range from 2.15 to 2.53 Å [2].

    This monoclinic phase remains stable from room temperature up to approximately 730°C, where it undergoes a phase transition to the high-temperature cubic delta phase [5]. The structural complexity of the alpha phase arises from the presence of bismuth lone pair electrons (6s²), which contribute to the asymmetric coordination environments and the overall distorted structure [6].

    High-Temperature Phases: β-Dibismuth Trioxide (Tetragonal), γ-Dibismuth Trioxide (BCC), and δ-Dibismuth Trioxide (Cubic Fluorite)

    The high-temperature polymorphs of dibismuth trioxide exhibit distinct structural characteristics that emerge under specific thermal conditions. The tetragonal beta phase crystallizes with lattice parameters a = 7.730 Å and c = 5.630 Å, containing eight formula units per unit cell (Z = 8) [7] [8]. This phase adopts a structure related to the fluorite type, with bismuth atoms occupying cation positions and oxygen atoms arranged in a partially ordered sublattice [7].

    The body-centered cubic gamma phase represents one of the most structurally interesting polymorphs, crystallizing in space group I23 (number 197) with a lattice parameter of approximately 10.268 Å [9] [10]. This phase belongs to the sillenite family and is isomorphous to bismuth germanate (Bi₁₂GeO₂₀) [10]. The structure can be described using the formula Bi₁₂Bi₀.₈O₁₉.₂, indicating 20% intrinsic vacancies in both bismuth and oxygen positions [10]. The gamma phase contains bismuth atoms at two distinct crystallographic sites: the 24f positions occupied by standard Bi³⁺ ions and the 2a positions where bismuth atoms exhibit tetrahedral coordination with oxygen [10].

    The cubic delta phase, stable between 730°C and 825°C, represents the highest ionic conductor among all dibismuth trioxide polymorphs [5] [11]. This phase crystallizes in the face-centered cubic space group Fm-3m (number 225) with a lattice parameter of 5.644 Å [11]. The structure is based on a defective fluorite arrangement where bismuth ions occupy the face-centered cubic cation sites, while the oxygen sublattice contains 25% vacancies distributed randomly [11]. The oxygen atoms are statistically distributed over both the regular 8c sites and the displaced 32f positions, creating a complex disorder that facilitates rapid oxide ion conduction [11].

    The structural relationship between these high-temperature phases involves systematic arrangements of oxygen vacancies. The beta phase exhibits moderate vacancy ordering, the gamma phase demonstrates partial ordering with sillenite-type structure, and the delta phase shows maximum disorder with statistical vacancy distribution [4] [5]. The transformation temperatures between these phases depend on cooling rates and atmospheric conditions, with the delta phase typically transforming to either beta (at ~645°C) or gamma phases (~640°C) upon cooling [5].

    Metastable ε-Dibismuth Trioxide: Synthesis and Structural Ordering

    The epsilon polymorph of dibismuth trioxide represents a unique metastable phase that can be synthesized through hydrothermal treatment methods [12]. This orthorhombic phase exhibits lattice parameters of a = 7.269 Å, b = 8.639 Å, and c = 11.970 Å, with four formula units per unit cell [13]. The epsilon phase demonstrates remarkable structural ordering compared to other polymorphs, resulting in its classification as an ionic insulator [12].

    The synthesis of epsilon-dibismuth trioxide requires specific hydrothermal conditions, typically involving temperatures around 400°C for extended periods [4] [12]. This controlled synthesis approach allows for the formation of a fully ordered crystal structure that contrasts sharply with the disordered arrangements found in high-temperature phases. The structural ordering in the epsilon phase results from systematic rearrangements of bismuth-oxygen columns formed by edge-sharing BiO₄ tetrahedra [12].

    The epsilon phase exhibits strong structural relationships with both the alpha (monoclinic) and beta (tetragonal) forms through systematic rearrangements of [Bi₂O₃] structural units [12]. These relationships involve the reorganization of bismuth-oxygen coordination polyhedra while maintaining overall stoichiometry. The fully ordered nature of the epsilon phase contributes to its ionic insulating properties, distinguishing it from the ionically conductive high-temperature phases [12].

    Thermal stability studies reveal that epsilon-dibismuth trioxide undergoes irreversible transformation to the alpha phase at approximately 400°C [12]. This relatively low transformation temperature indicates the metastable nature of the epsilon phase and its limited thermal stability range. The transformation process involves systematic structural rearrangements that eliminate the ordered arrangement characteristics of the epsilon phase [12].

    Comparative Analysis of Oxygen Vacancy Arrangements Across Polymorphs

    The oxygen vacancy arrangements in dibismuth trioxide polymorphs represent a fundamental structural feature that governs their physical and chemical properties. The analysis of vacancy distributions reveals systematic differences across the five characterized phases, directly correlating with their ionic conductivity and stability characteristics.

    In the alpha (monoclinic) phase, oxygen vacancies are absent under stoichiometric conditions, resulting in a fully occupied oxygen sublattice [4]. The bismuth atoms are coordinated by five or six oxygen atoms in highly distorted polyhedral arrangements, creating an ordered structure with minimal ionic conductivity. The absence of systematic vacancies contributes to the thermal stability of this phase at room temperature.

    The beta (tetragonal) phase exhibits moderate oxygen vacancy concentrations arranged in a partially ordered fashion related to the fluorite structure [7]. The vacancy arrangement creates channels for limited ionic transport, though the degree of ordering restricts rapid ion migration. The systematic arrangement of vacancies in this phase represents an intermediate state between the fully occupied alpha phase and the highly disordered high-temperature phases.

    The gamma (body-centered cubic) phase demonstrates a unique vacancy arrangement characteristic of the sillenite structure type [9] [10]. Approximately 20% of both bismuth and oxygen positions contain intrinsic vacancies, distributed according to the I23 space group symmetry [10]. The vacancy arrangement creates a three-dimensional network of interconnected pathways that facilitate moderate ionic conductivity while maintaining structural stability through the sillenite framework.

    The delta (cubic fluorite) phase exhibits the highest degree of oxygen vacancy disorder, with 25% of oxygen sites vacant and randomly distributed throughout the fluorite-type structure [11] [14]. This random vacancy distribution creates a percolating network of ionic transport pathways, resulting in the highest oxide ion conductivity observed in any known fluorite-based material [11]. The vacancy arrangement follows the direction preferences characteristic of anion-deficient fluorite structures [11].

    The epsilon (orthorhombic) phase represents the opposite extreme, with a fully ordered arrangement of bismuth and oxygen atoms that eliminates systematic vacancies [12]. This complete structural ordering results in insulating behavior and demonstrates how vacancy elimination can fundamentally alter transport properties. The ordered arrangement in the epsilon phase provides a reference state for understanding the role of vacancy disorder in the other polymorphs.

    Table 1: Comparative Crystallographic Data of Dibismuth Trioxide Polymorphs

    PolymorphCrystal SystemSpace GroupLattice Parameters (Å)ZOxygen Vacancy ContentIonic Conductivity
    α-Bi₂O₃MonoclinicP2₁/ca=5.849, b=8.164, c=7.504, β=112.88°40%Low
    β-Bi₂O₃TetragonalP-4n2₁ma=7.730, c=5.6308~12.5%Moderate
    γ-Bi₂O₃Body-centered cubicI23a=10.2681~20%Moderate
    δ-Bi₂O₃Face-centered cubicFm-3ma=5.644225%High
    ε-Bi₂O₃OrthorhombicOrthorhombica=7.269, b=8.639, c=11.97040%Insulating

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Yellow odorless solid; [Merck Index] Insoluble; [MSDSonline]

    Hydrogen Bond Acceptor Count

    3

    Exact Mass

    465.94554 g/mol

    Monoisotopic Mass

    465.94554 g/mol

    Heavy Atom Count

    5

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    A6I4E79QF1

    Related CAS

    12048-50-9 (bismuth-O2)
    1304-76-3 (Parent)

    GHS Hazard Statements

    Not Classified;
    Reported as not meeting GHS hazard criteria by 408 of 429 companies (only ~ 4.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

    Other CAS

    1304-76-3

    Wikipedia

    Bismuth(III) oxide
    Quercitrin

    Dates

    Modify: 2023-08-15
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